molecular formula C22H23N5O B2948159 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941940-72-3

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2948159
CAS No.: 941940-72-3
M. Wt: 373.46
InChI Key: VQUWASPVFXTIBO-UHFFFAOYSA-N
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Description

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a chemical compound characterized by its complex molecular structure, which includes a pyridazine ring, a piperazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the reaction of 4-methylpiperazine with appropriate halides to form intermediates, which are then further reacted with phenyl groups to introduce the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

  • 6-(4-methylpiperazin-1-yl)-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine: Similar pyridazine core but with different substituents.

Uniqueness: N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-26-13-15-27(16-14-26)21-12-11-20(24-25-21)17-7-9-19(10-8-17)23-22(28)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUWASPVFXTIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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